N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as AMMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMMSB is a benzamide derivative that has been synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AMMSB is not fully understood; however, it has been suggested that the compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, AMMSB reduces the production of prostaglandins and, therefore, reduces inflammation.
Biochemical and Physiological Effects
AMMSB has been found to have various biochemical and physiological effects. The compound has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AMMSB in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic effects. These effects make it an ideal candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. However, one of the limitations of using AMMSB in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on AMMSB. One of the future directions is to investigate the potential applications of AMMSB in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another future direction is to investigate the mechanism of action of AMMSB and to identify other targets that the compound may interact with. Additionally, future research could focus on developing new and more efficient synthesis methods for AMMSB, which would make it more accessible for lab experiments.
Conclusion
AMMSB is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to have potent anti-inflammatory, analgesic, and antipyretic effects and has potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. While there are limitations to using AMMSB in lab experiments, its potential applications make it an important area of research for future studies.
Scientific Research Applications
AMMSB has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. The compound has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-11-13-20(14-12-16)30(28,29)25(3)22-10-5-4-9-21(22)23(27)24-19-8-6-7-18(15-19)17(2)26/h4-15H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRZZJCBWMCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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